1-[2-(DIMETHYLAMINO)-2-(PYRIDIN-3-YL)ETHYL]-3-(2-METHOXYPHENYL)THIOUREA
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Overview
Description
1-[2-(DIMETHYLAMINO)-2-(PYRIDIN-3-YL)ETHYL]-3-(2-METHOXYPHENYL)THIOUREA is a complex organic compound that belongs to the class of thioureas
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(DIMETHYLAMINO)-2-(PYRIDIN-3-YL)ETHYL]-3-(2-METHOXYPHENYL)THIOUREA typically involves the reaction of 2-(dimethylamino)-2-(pyridin-3-yl)ethanamine with 2-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(DIMETHYLAMINO)-2-(PYRIDIN-3-YL)ETHYL]-3-(2-METHOXYPHENYL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-[2-(DIMETHYLAMINO)-2-(PYRIDIN-3-YL)ETHYL]-3-(2-METHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-[2-(DIMETHYLAMINO)-2-(PYRIDIN-3-YL)ETHYL]-3-(2-HYDROXYPHENYL)THIOUREA: Similar structure but with a hydroxyl group instead of a methoxy group.
1-[2-(DIMETHYLAMINO)-2-(PYRIDIN-3-YL)ETHYL]-3-(2-CHLOROPHENYL)THIOUREA: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
1-[2-(DIMETHYLAMINO)-2-(PYRIDIN-3-YL)ETHYL]-3-(2-METHOXYPHENYL)THIOUREA is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets and may improve its solubility and stability.
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-pyridin-3-ylethyl]-3-(2-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-21(2)15(13-7-6-10-18-11-13)12-19-17(23)20-14-8-4-5-9-16(14)22-3/h4-11,15H,12H2,1-3H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQAZQMISHOYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=S)NC1=CC=CC=C1OC)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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